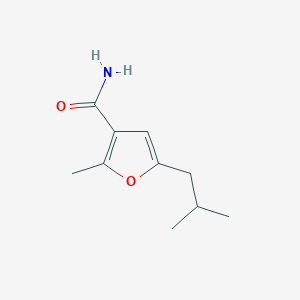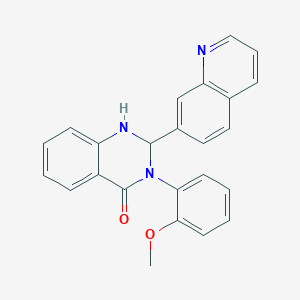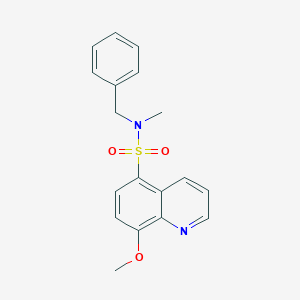![molecular formula C18H13BrN2O B15007468 2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-](/img/structure/B15007468.png)
2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro- is a heterocyclic compound that belongs to the phenanthroline family. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, analytical chemistry, and material science due to their ability to form stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro- typically involves the reaction of 4-bromobenzaldehyde with 1,10-phenanthroline-5,6-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to its corresponding dihydro derivatives.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenanthroline derivatives, which can be further utilized in coordination chemistry and material science .
Aplicaciones Científicas De Investigación
2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials, including luminescent compounds and polymers.
Mecanismo De Acción
The mechanism by which 2H-[4,7]Phenanthrolin-3-one, 1-(4-bromophenyl)-1,4-dihydro- exerts its effects involves its ability to chelate metal ions. This chelation can inhibit metal-dependent enzymes and disrupt biological pathways. The compound’s interaction with molecular targets such as DNA and proteins can lead to various biological effects, including anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
1,10-Phenanthroline: A widely used ligand in coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: Known for its luminescent properties.
3,4,7,8-Tetramethyl-1,10-phenanthroline: Used in the synthesis of metal-organic frameworks.
Uniqueness
This structural modification allows for the formation of more diverse and stable metal complexes compared to its analogs .
Propiedades
Fórmula molecular |
C18H13BrN2O |
|---|---|
Peso molecular |
353.2 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-2,4-dihydro-1H-4,7-phenanthrolin-3-one |
InChI |
InChI=1S/C18H13BrN2O/c19-12-5-3-11(4-6-12)14-10-17(22)21-16-8-7-15-13(18(14)16)2-1-9-20-15/h1-9,14H,10H2,(H,21,22) |
Clave InChI |
VQGFWOCUHCTBMP-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(C=CC3=C2C=CC=N3)NC1=O)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-dichlorophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007388.png)

![7-[4-[(4-Chlorobenzoyl)carbamothioyl]piperazin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B15007404.png)
![N,N'-diethyl-6-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B15007410.png)

![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}-4-methoxybenzamide](/img/structure/B15007417.png)
![(2Z)-2-(3,5-dichloro-2-methoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15007435.png)
![ethyl 2-[(benzylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B15007438.png)
![2-([2-(2,4-Dichloro-benzyloxy)-benzylidene]-hydrazono)-thiazolidin-4-one](/img/structure/B15007446.png)
![3-(2,6-Dichlorophenyl)-6-piperidino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15007449.png)

![3,5-Dinitro-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B15007458.png)

![N,N'-hexane-1,6-diylbis[2-(thiophen-2-yl)acetamide]](/img/structure/B15007471.png)
